Atr-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-19 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-19 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial production methods may include continuous flow reactors, which allow for better control of reaction parameters and increased efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Atr-IN-19 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with enhanced properties or entirely new compounds with unique characteristics.
Wissenschaftliche Forschungsanwendungen
Atr-IN-19 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and develop new synthetic methods. In biology, this compound is used to investigate cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Atr-IN-19 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact mechanism of action may vary depending on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Atr-IN-19 can be compared to other similar compounds, such as ATR inhibitors like AZD6738 (Ceralasertib). These compounds share some structural similarities and may have overlapping applications in scientific research and medicine.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties and its potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in different research contexts make it a valuable tool for scientists and researchers.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it an important subject of study for chemists, biologists, medical researchers, and industrial scientists. As research continues, the full potential of this compound is likely to be further explored and realized.
Eigenschaften
Molekularformel |
C18H19N7OS |
---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(3R)-3-methyl-4-[7-(2-methylpyrazol-3-yl)-3-(1H-pyrazol-5-yl)-[1,2]thiazolo[4,5-b]pyridin-5-yl]morpholine |
InChI |
InChI=1S/C18H19N7OS/c1-11-10-26-8-7-25(11)15-9-12(14-4-6-20-24(14)2)18-17(21-15)16(23-27-18)13-3-5-19-22-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)/t11-/m1/s1 |
InChI-Schlüssel |
HKLAFUZDJBAPQG-LLVKDONJSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5 |
Kanonische SMILES |
CC1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.